molecular formula C8H12N2O2S2 B12226819 3-Allyl-5,5-dioxo-hexahydro-5lambda*6*-thieno[3,4-d]thiazol-2-ylideneamine

3-Allyl-5,5-dioxo-hexahydro-5lambda*6*-thieno[3,4-d]thiazol-2-ylideneamine

Cat. No.: B12226819
M. Wt: 232.3 g/mol
InChI Key: PVAPKHKBCGBKDM-UHFFFAOYSA-N
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Description

3-Allyl-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-d]thiazol-2-ylideneamine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thieno[3,4-d]thiazole core, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 3-Allyl-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-d]thiazol-2-ylideneamine typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3-Allyl-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-d]thiazol-2-ylideneamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Allyl-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-d]thiazol-2-ylideneamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Allyl-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-d]thiazol-2-ylideneamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication . In cancer research, the compound is believed to interfere with cell signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

3-Allyl-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-d]thiazol-2-ylideneamine can be compared with other similar compounds such as:

The uniqueness of 3-Allyl-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-d]thiazol-2-ylideneamine lies in its specific structural features and the diverse range of biological activities it exhibits.

Properties

Molecular Formula

C8H12N2O2S2

Molecular Weight

232.3 g/mol

IUPAC Name

5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C8H12N2O2S2/c1-2-3-10-6-4-14(11,12)5-7(6)13-8(10)9/h2,6-7,9H,1,3-5H2

InChI Key

PVAPKHKBCGBKDM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2CS(=O)(=O)CC2SC1=N

Origin of Product

United States

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